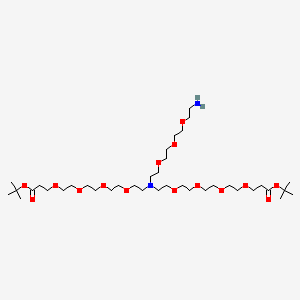
Sulfo DBCO-PEG4-Amine
Overview
Description
Sulfo DBCO-PEG4-Amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are essential for bioconjugation and labeling applications. The hydrophilic sulfonated spacer arm significantly enhances the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Amine can be synthesized through a series of chemical reactions involving the derivatization of carboxyl groups or activated esters (such as N-hydroxysuccinimide esters) with the dibenzocyclooctyne moiety. The reaction typically involves the use of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as high-performance liquid chromatography and lyophilization to obtain a stable, dry powder form .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-Amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The dibenzocyclooctyne moiety reacts with azide-functionalized compounds or biomolecules without the need for a copper catalyst, resulting in a stable triazole linkage .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds, activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Conditions: Reactions are typically carried out in aqueous media at room temperature, ensuring high efficiency and minimal side reactions
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in bioconjugation and labeling applications .
Scientific Research Applications
Sulfo DBCO-PEG4-Amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through copper-free Click Chemistry, enabling the formation of stable triazole linkages
Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in various biological assays
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools, enhancing the specificity and efficacy of therapeutic agents
Industry: Utilized in the production of advanced materials and nanotechnology applications, contributing to the development of innovative products and technologies
Mechanism of Action
Sulfo DBCO-PEG4-Amine exerts its effects through the formation of stable triazole linkages via copper-free Click Chemistry. The dibenzocyclooctyne moiety reacts with azide-functionalized compounds, resulting in a highly specific and efficient conjugation process. This mechanism is particularly advantageous in biological systems, where the absence of copper eliminates potential cytotoxicity and side reactions .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Amine: Similar in structure but lacks the sulfonated spacer arm, resulting in lower water solubility
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Another copper-free Click Chemistry reagent, but with different functional groups for specific applications.
Uniqueness
Sulfo DBCO-PEG4-Amine stands out due to its hydrophilic sulfonated spacer arm, which greatly enhances water solubility and provides a long, flexible connection. This feature makes it particularly suitable for aqueous bioconjugation applications, where solubility and stability are critical .
Properties
IUPAC Name |
3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,9-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJDTDWWVNXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(CC3=CC=CC=C31)C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















